

NP-1815-PX toxicity or side effects in mice

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NP-1815-PX

Cat. No.: B15586428

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Technical Support Center: NP-1815-PX

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of **NP-1815-PX** in mouse models, with a focus on potential toxicity and side effects.

Frequently Asked Questions (FAQs)

Q1: Have any toxic effects or major side effects of NP-1815-PX been reported in mice?

Based on available research, there are no dedicated toxicology studies that comprehensively evaluate the side effects of **NP-1815-PX** in mice. However, studies focused on its therapeutic effects in neuropathic pain models have reported a lack of certain adverse effects at specific doses.

Specifically, one study found that intrathecal administration of **NP-1815-PX** in a mouse model of herpetic pain produced anti-allodynic effects without altering acute nociceptive pain or motor function.[1] This suggests that at the tested therapeutic doses, the compound did not cause general motor impairment.[1] Another study mentions that no side effects have been identified for pharmacologically targeting the P2X4 receptor (the target of **NP-1815-PX**) in in vivo cancer models.[2]

It is critical to note that a key study investigating **NP-1815-PX** in a murine model of colitis has been retracted due to concerns about the reliability of the data.[3][4][5][6] The retraction notice mentioned that two groups of rats lost over 30% of their body weight, which is a significant







adverse event.[4][5] Therefore, any findings from this retracted paper should be interpreted with extreme caution.

Q2: What is the mechanism of action of NP-1815-PX?

NP-1815-PX is a selective antagonist of the P2X4 receptor (P2X4R).[1][2] P2X4Rs are ATP-gated cation channels that are implicated in various physiological and pathological processes, including inflammation and neuropathic pain.[1] In the context of pain, P2X4Rs are particularly crucial in spinal microglia.[1] By blocking these receptors, **NP-1815-PX** can modulate downstream signaling pathways, such as inhibiting the NLRP3 inflammasome.[3][7]

Troubleshooting Guide

Troubleshooting & Optimization

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Observed Issue	Potential Cause	Troubleshooting Steps	
Unexpected weight loss in mice following oral administration.	This was a significant finding in a now-retracted study on a colitis model.[4][5] The cause could be related to the compound's effect on gastrointestinal inflammation or other off-target effects at higher doses.	- Review the dosage and administration frequency Monitor animal health closely, including daily body weight measurements Consider using a different route of administration (e.g., intrathecal) if appropriate for the experimental question, as this has been reported to have fewer systemic effects in some models.[1] - Consult the retracted paper's methodology with caution for insights into potential problematic experimental conditions.	
Lack of therapeutic effect in a neuropathic pain model.	The oral administration of NP-1815-PX may not be effective. [1] The compound's polarity suggests it does not readily cross the blood-brain barrier. [2]	- For central nervous system targets, consider direct administration routes such as intrathecal injection, which has been shown to be effective.[1] - Verify the correct dosage and formulation for the chosen administration route.	
Contradictory results in inflammation studies.	Data from a key study on colitis has been deemed unreliable and retracted.[4][5]	- Critically evaluate the source of your experimental protocol Rely on data from non-retracted, peer-reviewed publications Re-evaluate experimental design and controls to ensure the robustness of your findings.	



Quantitative Data Summary

The following table summarizes quantitative data from a study on the effects of **NP-1815-PX** in a mouse model of herpetic pain.

Parameter	Species/Model	Dosage and Administration	Result	Reference
Mechanical Allodynia	Mouse (Herpetic Pain Model)	10 and 30 pmol/mouse (intrathecal)	Dose-dependent decrease in pain-related score.	[1]
Skin Lesions	Mouse (Herpetic Pain Model)	10 and 30 pmol/mouse (intrathecal)	No change compared to vehicle-treated mice.	[1]
Motor Function	Mouse (Traumatic Nerve Damage Model)	Not specified	Intrathecal administration did not result in non-specific motor dysfunction.	[1]

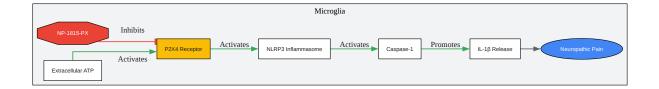
Experimental Protocols

- 1. Murine Model of Herpetic Pain[1]
- Animal Model: Male ddY mice.
- Induction of Herpetic Pain: Herpes simplex virus 1 (HSV-1) is inoculated onto the skin of the mice.
- Drug Administration: **NP-1815-PX** (10 and 30 pmol/mouse) or vehicle is administered intrathecally twice daily from day 5 to 7 after HSV-1 inoculation.
- Assessment of Allodynia: Mechanical allodynia is assessed using a pain-related score following light brushing of the hindpaw.



- Assessment of Skin Lesions: Skin lesions are evaluated using a lesion score.
- 2. Murine Model of Colitis (Retracted Study)[3][7]
- Animal Model: Murine model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis.
- Drug Administration: NP-1815-PX (3, 10, 30 mg/kg) was administered orally for 6 days immediately after the manifestation of DNBS.
- Parameters Measured: Body weight, spleen weight, macroscopic and microscopic colonic tissue damage, tissue IL-1β levels, and caspase-1 expression and activity.
- Note: This study has been retracted, and its methodology and results should be considered unreliable.[4][5][6]

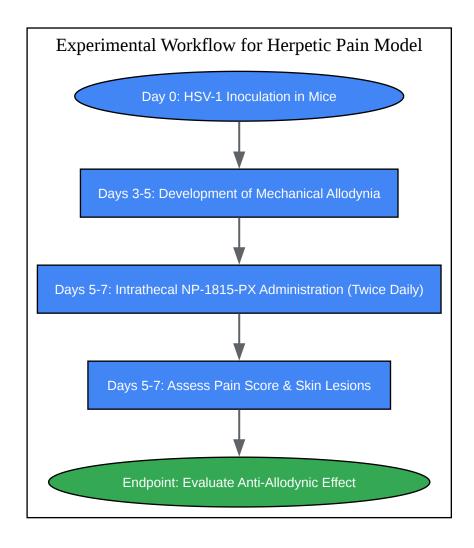
Visualizations



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Caption: Mechanism of action of NP-1815-PX in inhibiting neuropathic pain signaling.





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Caption: Workflow for evaluating **NP-1815-PX** in a mouse model of herpetic pain.

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- To cite this document: BenchChem. [NP-1815-PX toxicity or side effects in mice].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15586428#np-1815-px-toxicity-or-side-effects-in-mice]

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